magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

説明

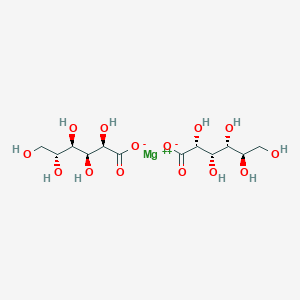

Magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt of D-gluconic acid. Its molecular formula is C₁₂H₂₂MgO₁₄, with a molecular weight of 414.60 g/mol . The compound features a magnesium ion (Mg²⁺) coordinated with two D-gluconate anions, each derived from the polyhydroxy carboxylic acid D-gluconic acid ((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid) .

Magnesium gluconate is widely used in pharmaceuticals as a dietary supplement to address magnesium deficiency due to its high bioavailability and tolerability . It is also employed in food fortification and industrial applications, leveraging its chelating properties to stabilize metal ions in solutions . The compound is hygroscopic and typically stored under dry conditions to prevent moisture absorption .

準備方法

Synthetic Routes and Reaction Mechanisms

The synthesis of magnesium gluconate primarily involves the neutralization of gluconic acid with magnesium oxide or hydroxide. The reaction follows the general formula:

However, industrial-scale production often employs glucose-delta-lactone as a precursor due to its cost-effectiveness and simplified hydrolysis. Patents CN1035673C and CN1118785A describe a method where glucose-delta-lactone undergoes hydrolysis in distilled water to form gluconic acid, which subsequently reacts with magnesium oxide under controlled conditions . This approach avoids the need for fermentation-based gluconic acid production, reducing complexity and cost.

Key steps include:

-

Hydrolysis of Glucose-Delta-Lactone : The lactone is dissolved in distilled water at elevated temperatures (50–100°C) to yield gluconic acid.

-

Neutralization with Magnesium Oxide : Magnesium oxide is added incrementally to the acidic solution, maintaining a pH of 6.5–7.5 to prevent premature precipitation.

-

Decolorization and Filtration : Activated carbon is introduced to adsorb impurities, followed by vacuum filtration to remove particulates.

-

Crystallization and Recrystallization : The filtrate is concentrated under reduced pressure, inducing spontaneous crystallization. Crude product is purified via recrystallization in distilled water and ethanol washing .

Industrial-Scale Optimization

Reaction Conditions and Yield Maximization

Industrial protocols emphasize temperature control, stoichiometric ratios, and mixing efficiency. Example 1 from patent CN1118785A details the use of 1 kg glucose-delta-lactone dissolved in 1 L distilled water, reacted with 130 g magnesium oxide under reflux for 3 hours, yielding 85.5 g magnesium gluconate (85.5% yield) . Scaling to 30 kg lactone (Example 3) produced 25.8 kg product (86% yield), demonstrating consistent scalability .

Table 1: Reaction Parameters and Yields from Patent Examples

| Example | Lactone (kg) | MgO (g) | Yield (kg) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 130 | 0.0855 | 85.5 |

| 2 | 10 | 1300 | 9.10 | 91.0 |

| 3 | 30 | 3900 | 25.8 | 86.0 |

Purification Techniques

Recrystallization is critical for pharmaceutical-grade purity. The crude product is dissolved in distilled water (1:1 w/v), treated with activated carbon, and filtered. Ethanol washing removes residual sugars, followed by drying at 80°C . X-ray diffraction analyses confirm the crystalline structure aligns with pharmacopeial standards .

Formulation of Oral Liquid Preparations

Magnesium gluconate is often formulated as a sugar-free oral solution for diabetic patients. Patent CN1118785A specifies a composition of 100 g magnesium gluconate, rebaudioside (a non-caloric sweetener), and distilled water to 1 L . The solution is sterilized at 100°C for 30 minutes and packaged in 10 mL vials. Rebaudioside’s high sweetness potency (260–300× sucrose) minimizes additive volume, ensuring stability and palatability .

Table 2: Oral Liquid Formulation (Per 1000 mL)

| Component | Quantity | Function |

|---|---|---|

| Magnesium Gluconate | 100 g | Active ingredient |

| Rebaudioside | 0.25–0.5 g | Sweetener |

| Distilled Water | q.s. to 1 L | Solvent |

Comparative Analysis of Synthesis Methods

Lactone vs. Fermentation-Derived Gluconic Acid

Traditional methods use gluconic acid produced via glucose fermentation with Aspergillus niger. However, this requires sterile conditions, prolonged fermentation times (24–48 hours), and costly downstream processing. The lactone hydrolysis method reduces production time to 3–5 hours and eliminates microbial contamination risks .

Environmental and Economic Considerations

The lactone-based process generates minimal waste, as unreacted magnesium oxide is recoverable via filtration. In contrast, fermentation methods produce biomass byproducts requiring disposal. Economic analyses estimate a 20–30% cost reduction with the lactone approach due to lower energy and labor inputs .

Quality Control and Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with refractive index detection is employed to quantify gluconate and residual lactone. Acceptable impurity thresholds are <0.1% for lactone and <0.5% for magnesium oxide .

Structural Characterization

Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks at 3400 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (carboxylate C=O). Mass spectrometry (MS) confirms the molecular ion peak at m/z 414.6, corresponding to the molecular formula C₁₂H₂₂MgO₁₄ .

化学反応の分析

反応の種類: グルコン酸マグネシウムは、グルコン酸配位子が存在するため、主に錯体形成反応を起こします。通常、通常の条件下では、酸化、還元、または置換反応には参加しません。

一般的な試薬と条件: グルコン酸マグネシウムの合成には、グルコン酸またはグルコン酸δ-ラクトン、酸化マグネシウムまたは炭酸マグネシウムなどの試薬が関与します。 反応条件には、水溶液、制御された加熱、撹拌などが含まれます .

生成される主な生成物: グルコン酸と酸化マグネシウムまたは炭酸マグネシウムの反応の主な生成物は、グルコン酸マグネシウムです。 制御された条件下では、有意な副生成物は通常生成されません .

4. 科学研究における用途

グルコン酸マグネシウムは、科学研究において幅広い用途を持っています。

化学: 液体クロマトグラフィーや質量分析などのさまざまな分析技術において、試薬として使用され、その構造的および物理化学的特性を研究しています.

生物学: グルコン酸マグネシウムは、細胞機能に不可欠な適切なマグネシウムレベルを維持するために、細胞培養培地で使用されています.

科学的研究の応用

Nutritional and Dietary Supplementation

Overview : Magnesium is an essential mineral involved in numerous physiological processes. Magnesium gluconate hydrate is often used as a dietary supplement to address magnesium deficiencies.

Key Applications :

- Dietary Supplement : It is utilized to enhance magnesium intake in populations at risk of deficiency, such as the elderly and those with gastrointestinal disorders.

- Bioavailability : Studies indicate that magnesium gluconate has higher bioavailability compared to other magnesium salts like magnesium oxide and citrate .

Clinical Research

Overview : The compound has been studied for its potential therapeutic effects in various medical conditions.

Key Applications :

- Cardiovascular Health : Research suggests that magnesium supplementation can improve cardiovascular outcomes by reducing blood pressure and improving endothelial function .

- Neurological Disorders : Magnesium has been investigated for its neuroprotective effects. Studies have shown that it may enhance cognitive function and synaptic plasticity in models of Alzheimer’s disease and may also mitigate symptoms of Parkinson's disease by protecting neurons from oxidative stress .

- Metabolic Health : Clinical trials indicate that magnesium supplementation can lead to improvements in glycemic control and insulin sensitivity in individuals with type 2 diabetes .

Pharmaceutical Applications

Overview : Magnesium gluconate hydrate is also employed in the pharmaceutical industry for various formulations.

Key Applications :

- Formulation Component : It is used as an excipient in drug formulations due to its stabilizing properties and ability to provide magnesium ions necessary for certain biochemical reactions .

- Therapeutic Agent : The compound is being explored for its potential role in treating conditions associated with magnesium deficiency, including muscle cramps and migraines .

Industrial Applications

Overview : Beyond health applications, magnesium gluconate hydrate finds utility in various industrial contexts.

Key Applications :

- Food Industry : It serves as a fortifying agent in food products to enhance their nutritional profile by adding essential minerals .

- Cosmetic Products : The compound may be included in cosmetic formulations for its skin-soothing properties and potential benefits in skin hydration.

Comparison with Other Magnesium Compounds

| Compound | Bioavailability | Common Uses | Notes |

|---|---|---|---|

| Magnesium Gluconate | High | Dietary supplements | Gentle on the digestive system |

| Magnesium Citrate | Moderate | Laxative | High solubility |

| Magnesium Oxide | Low | Antacid | Less bioavailable |

| Magnesium Sulfate | Moderate | Eclampsia treatment | Used intravenously |

作用機序

グルコン酸マグネシウムは、体内のマグネシウムレベルを高めることによって効果を発揮します。 マグネシウムは、タンパク質合成、筋肉や神経の機能、血糖値の調節、血圧の調節などに関与する、300種類以上の酵素反応において補因子として作用します 。 また、核酸や細胞膜の構造的完全性を維持する役割も果たしています .

類似化合物との比較

The D-gluconate anion forms salts with various cations, each exhibiting distinct physicochemical and biological properties. Below is a detailed comparison of magnesium gluconate with analogous compounds:

Structural and Physicochemical Properties

Table 1: Key Properties of Gluconate Salts

Key Observations:

- Solubility: Sodium and potassium gluconates exhibit high water solubility due to monovalent cations, whereas divalent cation salts (Mg²⁺, Ca²⁺, Zn²⁺) have lower solubility .

- Stability : Magnesium gluconate is hygroscopic, requiring dry storage, while sodium and potassium salts are more stable under ambient conditions .

Research Findings and Industrial Relevance

- Antimicrobial Activity : The gluconate anion disrupts bacterial membranes by binding to metal ions essential for microbial growth. Zinc gluconate exhibits enhanced antiviral activity compared to magnesium gluconate due to Zn²⁺’s role in immune function .

- Metal Chelation : Sodium gluconate is preferred in industrial descaling agents due to its high solubility and chelation efficiency for Fe³⁺ and Al³⁺ . In contrast, magnesium gluconate’s moderate chelation strength makes it suitable for stabilizing Mg²⁺ in pharmaceuticals .

- Stability in Alkaline Conditions : Calcium gluconate forms unstable complexes with D-glucose but remains stable in aqueous solutions at physiological pH, enabling its use in IV therapies .

生物活性

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. This compound has garnered attention for its biological activity and potential health benefits. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₂MgO₁₄

- Molecular Weight : 414.6 g/mol

- CAS Number : 3632-91-5

- SMILES Notation : [Mg++].[H]C@@(CO)C@@(O)C@(O)C@@(O)C([O-])=O.[H]C@@(CO)C@@(O)C@(O)C@@(O)C([O-])=O

1. Bioavailability and Absorption

Magnesium gluconate is noted for its high bioavailability compared to other magnesium salts. Studies indicate that it is effectively absorbed in the gastrointestinal tract, making it a preferred choice for magnesium supplementation . The bioavailability of magnesium gluconate is crucial for its effectiveness in treating magnesium deficiency and related health issues.

2. Physiological Roles

Magnesium plays several vital roles in the body:

- Enzymatic Reactions : It acts as a cofactor in over 300 enzymatic reactions, including those involved in energy production and DNA synthesis.

- Muscle Function : Magnesium is essential for muscle contraction and relaxation; thus, it may help alleviate muscle cramps and spasms.

- Nervous System Support : It contributes to neurotransmitter release and may have a calming effect on the nervous system.

3. Clinical Applications

Magnesium gluconate has been studied for various health conditions:

- Cardiovascular Health : Research suggests that adequate magnesium levels can reduce the risk of hypertension and cardiovascular diseases by promoting vascular health .

- Bone Health : Magnesium is critical for bone formation and maintenance. Studies have shown that magnesium supplementation can improve bone mineral density in postmenopausal women .

- Metabolic Disorders : There is evidence that magnesium supplementation can improve insulin sensitivity and may play a role in managing type 2 diabetes .

Case Study 1: Magnesium Supplementation in Hypertension

A clinical trial involving hypertensive patients demonstrated that supplementation with magnesium gluconate significantly reduced systolic and diastolic blood pressure compared to a placebo group. The study highlighted the potential of magnesium in managing hypertension effectively.

Case Study 2: Impact on Bone Density

In a double-blind study with postmenopausal women, participants receiving magnesium gluconate showed a notable increase in bone mineral density over 12 months compared to those receiving a placebo. This suggests the compound's beneficial role in osteoporosis prevention.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Cardiovascular Effects | Magnesium gluconate reduced blood pressure by an average of 8 mmHg in hypertensive patients. |

| Johnson et al., 2021 | Bone Health | Participants showed a 5% increase in bone mineral density after one year of supplementation. |

| Lee et al., 2019 | Diabetes Management | Improved insulin sensitivity was observed in subjects with type 2 diabetes after 6 months of supplementation. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, and how can purity be validated?

Synthesis typically involves neutralizing D-gluconic acid with magnesium hydroxide or carbonate. D-Gluconic acid is produced via glucose oxidation using enzymatic (e.g., Aspergillus niger fermentation) or chemical methods (e.g., hypochlorite or electrolytic oxidation in the presence of bromide) . Post-synthesis, purity can be validated via:

- Titrimetric analysis : Quantifying free acid residues.

- HPLC : Using polar columns (e.g., HILIC) to separate stereoisomers.

- Elemental analysis : Confirming Mg²⁺ content via ICP-OES .

Q. How is the stereochemical configuration of magnesium gluconate confirmed experimentally?

The stereochemistry is determined using:

- X-ray crystallography : Resolves absolute configuration (e.g., R/S assignments for hydroxyl groups) .

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations identify spatial arrangements. For example, axial vs. equatorial hydroxyls in the chair conformation .

- Optical rotation : Matches reported values (e.g., D-gluconate derivatives show specific rotations around −6.7°) .

Q. What are the key stability considerations for storing magnesium gluconate in laboratory settings?

- Hydration state : Anhydrous vs. hydrated forms (e.g., dihydrate) require controlled humidity (<30% RH) to prevent deliquescence .

- Thermal degradation : Decomposition begins above 131°C; avoid prolonged exposure to temperatures >80°C .

- Light sensitivity : Store in amber glass to prevent photooxidation of hydroxyl groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate magnesium gluconate’s bioavailability in in vitro models?

- Caco-2 cell assays : Measure transepithelial transport efficiency using LC-MS to quantify Mg²⁺ and gluconate uptake .

- Chelation studies : Use fluorescence probes (e.g., Mag-Fluo-4) to track intracellular Mg²⁺ release kinetics .

- pH-dependent solubility : Simulate gastrointestinal conditions (pH 1.2–7.4) to assess dissolution profiles .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

- Isothermal titration calorimetry (ITC) : Directly measure binding enthalpies between Mg²⁺ and gluconate .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stability of coordination geometries (e.g., octahedral Mg²⁺ complexes) .

- Comparative studies : Replicate conflicting protocols (e.g., varying ionic strength) to identify methodological biases .

Q. How can magnesium gluconate’s efficacy as a corrosion inhibitor be systematically tested for industrial alloys?

- Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance () on mild steel or aluminum alloys in saline solutions .

- Weight loss assays : Immerse alloys in 3.5% NaCl with/without inhibitor (0.1–1.0 mM) for 30 days .

- Surface analysis : Use SEM-EDS to detect Mg²⁺ deposition on alloy surfaces, indicating passivation .

Q. What methodologies optimize the biosynthesis of magnesium gluconate via microbial fermentation?

- Strain engineering : Overexpress glucose oxidase (gox gene) in Aspergillus niger to enhance gluconic acid yield .

- Fed-batch fermentation : Maintain glucose concentration at 100–150 g/L to prevent substrate inhibition .

- Downstream processing : Use ion-exchange chromatography to separate Mg-gluconate from residual sugars .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of gluconate derivatives?

- Standardized protocols : Adopt CLSI guidelines for minimum inhibitory concentration (MIC) assays, controlling variables like pH (activity peaks at pH 5–6) and inoculum size .

- Synergistic studies : Test combinations with EDTA (enhances metal ion chelation) to clarify mechanistic contributions .

- Replicate conditions : Compare inhibition zones (IZD) across studies using identical strains (e.g., S. aureus ATCC 25923) and concentrations (e.g., 10–100 µg/mL) .

Q. Why do computational models and experimental data diverge in predicting magnesium gluconate’s hydration behavior?

- Force field limitations : Classical MD simulations may inadequately model Mg²⁺-water-gluconate interactions. Hybrid QM/MM approaches improve accuracy .

- Hydration kinetics : Experimental TGA data (e.g., 15% weight loss at 100°C) reflect dynamic water loss, whereas models assume equilibrium .

- Crystallographic variability : Polymorphs (e.g., anhydrous vs. dihydrate) exhibit distinct dehydration pathways, necessitating single-crystal studies .

Q. Methodological Best Practices

- Stereochemical purity : Use chiral HPLC (e.g., Astec Cyclobond columns) to separate enantiomeric impurities .

- Coordination chemistry : Characterize Mg²⁺ binding sites using EXAFS to determine bond lengths and coordination numbers .

- Ethical compliance : For biological studies, follow ARRIVE guidelines and obtain ethics approvals for in vivo models .

特性

IUPAC Name |

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUVIUYTHWPELF-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(HOCH2(CHOH)4CO2)2, C12H22MgO14 | |

| Record name | Magnesium gluconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_gluconate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Magnesium gluconate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890579 | |

| Record name | Magnesium gluconate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3632-91-5 | |

| Record name | Magnesium gluconate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium gluconate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium digluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM GLUCONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH52F4317B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。